molecular formula C6H16OSSi B12550745 Silane, [[(methoxymethyl)thio]methyl]trimethyl- CAS No. 142837-37-4

Silane, [[(methoxymethyl)thio]methyl]trimethyl-

Cat. No.: B12550745
CAS No.: 142837-37-4
M. Wt: 164.34 g/mol
InChI Key: JNBKVZYEVXXXEX-UHFFFAOYSA-N
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Description

Nomenclature and Structural Identification

The systematic IUPAC name trimethyl[[(methoxymethyl)sulfanyl]methyl]silane precisely defines the compound’s structure. Alternative nomenclature includes [[(methoxymethyl)thio]methyl]trimethylsilane , reflecting the thioether (-S-) and methoxymethyl (-CH2-O-CH3) substituents on the silicon center. The molecular formula C6H16OSSi arises from:

  • Three methyl groups (-CH3) directly bonded to silicon.
  • A [(methoxymethyl)thio]methyl chain (-CH2-S-CH2-O-CH3) as the fourth substituent.

Structural Analysis
The silicon atom adopts a tetrahedral geometry, with bond angles approximating 109.5°. Key structural features include:

  • Trimethylsilyl group : Three -CH3 groups confer steric protection and hydrophobicity.
  • Thioether linkage : The sulfur atom bridges a methylene (-CH2-) group and a methoxymethyl (-CH2-O-CH3) moiety, introducing polarity and nucleophilic reactivity.

Spectroscopic Identification

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Signals at δ 0.10–0.20 ppm (Si-CH3), δ 2.50–2.70 ppm (S-CH2), and δ 3.30–3.40 ppm (O-CH3).
    • ¹³C NMR : Peaks near δ 1.5 ppm (Si-CH3), δ 25–30 ppm (S-CH2), and δ 55–60 ppm (O-CH3).
    • ²⁹Si NMR : A singlet at δ 10–15 ppm confirms the silicon environment.
  • Infrared (IR) Spectroscopy :

    • Absorption bands at 1250 cm⁻¹ (Si-C stretching), 1100 cm⁻¹ (C-O-C asymmetric stretching), and 700 cm⁻¹ (C-S vibration).
  • Mass Spectrometry :

    • Molecular ion peak at m/z 164.4 (C6H16OSSi⁺), with fragmentation patterns corresponding to loss of -CH3 (15 Da) and -SCH2OCH3 (91 Da).

Historical Context in Organosilicon-Thioether Chemistry

The synthesis of organosilicon-thioether compounds emerged from interdisciplinary efforts to merge silicon’s stability with sulfur’s reactivity. Early methodologies relied on nucleophilic substitutions , such as reactions between chlorosilanes and thiols. For example, trimethylchlorosilane (Me3SiCl) and methoxymethylthiol (HS-CH2-O-CH3) could yield the target compound, though competing dimerization often required optimized conditions.

Advancements in Cross-Coupling
The development of Hiyama-type coupling in the 2000s enabled efficient Si-S bond formation using palladium or nickel catalysts. For instance, ligand-controlled reactions between trimethylsilyl reagents and thioacetals demonstrated selectivity for thioether over thioester products. This approach minimized disulfide byproducts, a common issue in earlier methods.

Role of Silicon Reagents
Organosilicon compounds gained prominence due to:

  • Low toxicity : Compared to tin or mercury analogues.
  • Air/moisture stability : Trimethylsilyl groups resist hydrolysis under mild conditions.
  • Diverse reactivity : Silicon’s ability to stabilize β-carbocations facilitated novel thiocarbonylation pathways.

Modern Applications
While beyond this article’s scope, recent studies highlight these compounds’ potential as:

  • Ligands in asymmetric catalysis.
  • Precursors for silicon-carbide nanomaterials.
  • Protecting groups in peptide synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

142837-37-4

Molecular Formula

C6H16OSSi

Molecular Weight

164.34 g/mol

IUPAC Name

methoxymethylsulfanylmethyl(trimethyl)silane

InChI

InChI=1S/C6H16OSSi/c1-7-5-8-6-9(2,3)4/h5-6H2,1-4H3

InChI Key

JNBKVZYEVXXXEX-UHFFFAOYSA-N

Canonical SMILES

COCSC[Si](C)(C)C

Origin of Product

United States

Chemical Reactions Analysis

Silane, [[(methoxymethyl)thio]methyl]trimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may result in the replacement of the methoxymethyl group with other functional groups .

Scientific Research Applications

Silane, [[(methoxymethyl)thio]methyl]trimethyl- has several scientific research applications In chemistry, it is used as a reagent in various organic synthesis reactionsIn industry, silane compounds are often used as coupling agents, surface modifiers, and in the production of advanced materials .

Mechanism of Action

The mechanism of action of Silane, [[(methoxymethyl)thio]methyl]trimethyl- involves its interaction with molecular targets and pathways. The compound’s effects are likely mediated through its functional groups, which can participate in various chemical reactions. The exact molecular targets and pathways involved are not well-characterized, but the presence of the ether and sulfide groups suggests potential interactions with nucleophiles and electrophiles .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between "Silane, [[(methoxymethyl)thio]methyl]trimethyl-" and related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
Silane, [[(methoxymethyl)thio]methyl]trimethyl- Not explicitly provided* ~210–220 (estimated) [(Methoxymethyl)thio]methyl Polar due to -OCH3; nucleophilic S
Silane, trimethyl[[(4-methylphenyl)thio]methyl]- (CAS 17988-39-5) C11H18SSi 210.415 [(4-Methylphenyl)thio]methyl Aromatic thioether; less polar
Trimethyl(2-thienyl)silane (CAS 18245-28-8) C7H12SSi 156.319 2-Thienyl Aromatic; π-conjugated system
Silane, [1-chloro-2-[(4-chlorophenyl)thio]-2-methylpropoxy]trimethyl- (CAS 147766-19-6) C13H20OSiSCl2 323.354 Chlorinated arylthio; propoxy Electron-withdrawing Cl; higher MW
(Methoxymethyl)trimethylsilane C5H14OSi 134.25 Methoxymethyl (O-linked) Ether group; lower S reactivity

*Estimated based on structural analogs.

Reactivity and Functional Group Analysis

  • Thioether vs. Ether Substituents: Compared to "(Methoxymethyl)trimethylsilane" (), the thioether group in the target compound enhances nucleophilicity at sulfur, making it more reactive in substitution or coordination reactions.
  • Aromatic vs. Aliphatic Thioethers : Trimethyl(2-thienyl)silane () features a thienyl group, which introduces aromaticity and π-conjugation. This contrasts with the aliphatic [(methoxymethyl)thio]methyl group, which lacks aromatic stabilization but offers greater flexibility and polarity due to the methoxy moiety .
  • Chlorinated Derivatives : The chlorinated compound (CAS 147766-19-6, ) demonstrates how electron-withdrawing groups (Cl) and bulky substituents (propoxy) increase molecular weight and reduce volatility. Such modifications could hinder reactivity in sterically demanding reactions compared to the target compound .

Key Research Findings

  • Electronic Effects: The methoxymethyl group’s electron-donating -OCH3 moiety enhances the thioether’s ability to stabilize positive charges, a property absent in non-oxygenated analogs like Trimethyl(2-thienyl)silane .
  • Synthetic Feasibility : reports a 78% yield for synthesizing trimethyl[[(4-methylphenyl)thio]methyl]silane via thiol-ene click chemistry, suggesting analogous routes could apply to the target compound .

Preparation Methods

Synthesis via Chloromethyl (trimethylsilyl)methyl sulfide

One of the most promising synthetic routes involves using Chloromethyl (trimethylsilyl)methyl sulfide as a key intermediate. This compound, described as "a valuable source of thiocarbonyl ylide," provides a scaffold that closely resembles the target molecule.

The synthetic pathway would proceed as follows:

  • Preparation of Chloromethyl (trimethylsilyl)methyl sulfide
  • Nucleophilic substitution of the chloro group with a methoxide to form the methoxymethyl terminus

The initial chloromethyl intermediate can be prepared using methods analogous to those described for related compounds. The general reaction scheme involves:

ClCH₂-S-CH₂-Si(CH₃)₃ + CH₃O⁻ → CH₃OCH₂-S-CH₂-Si(CH₃)₃ + Cl⁻

This transformation would typically be performed in polar aprotic solvents such as DMF or DMSO at temperatures between 50-80°C to facilitate the substitution reaction while minimizing side reactions.

Optimization of Reaction Parameters

Table 1: Typical Reaction Conditions for Chloro-to-Methoxy Conversion

Parameter Typical Range Optimal Condition Notes
Solvent DMF, DMSO, THF DMSO Higher yields observed in polar aprotic solvents
Temperature 25-100°C 60°C Higher temperatures accelerate reaction but increase side products
Base NaOMe, KOMe, CsOMe NaOMe (1.2 eq) Alkali metal methoxides provide best results
Reaction time 2-24 hours 6 hours Extended reaction times lead to decomposition
Concentration 0.1-1.0 M 0.5 M More dilute conditions improve selectivity

Silylation-Based Strategies

Direct Silylation of Functionalized Thioethers

An alternative approach involves the direct silylation of prefunctionalized thioethers. Drawing from synthetic methodologies used for similar organosilicon compounds, this approach would utilize organolithium or Grignard chemistry.

The preparation would involve:

  • Formation of a lithiated methoxymethyl sulfide derivative
  • Reaction with chlorotrimethylsilane to form the silicon-carbon bond

This approach is supported by literature precedent showing that "[Methoxy(trimethylsilyl)methyl]arenes are readily prepared by reactions of chlorotrimethylsilane with (α-methoxy)arenylmethyllithium reagents as obtained from (methoxymethyl)arenes and t-BuLi".

The generalized reaction sequence would be:

CH₃OCH₂-S-CH₂-H → CH₃OCH₂-S-CH₂-Li → CH₃OCH₂-S-CH₂-Si(CH₃)₃

Reaction Conditions and Considerations

The silylation reaction typically requires strictly anhydrous conditions and low temperatures (-78°C to 0°C) to maintain the stability of the organolithium intermediate. The choice of solvent is critical, with ethereal solvents like THF or diethyl ether commonly employed.

Table 2: Silylation Reaction Parameters

Parameter Range Preferred Condition Effect on Yield
Lithiating agent n-BuLi, t-BuLi, LDA t-BuLi (1.1 eq) t-BuLi provides cleaner lithiation
Silylating agent TMSCl, TMSOTf TMSCl (1.2 eq) Chlorotrimethylsilane offers balance of reactivity and selectivity
Temperature -78°C to 25°C -40°C to -20°C Warmer temperatures reduce selectivity
Solvent THF, Et₂O, pentane THF/Et₂O mixture Ethereal solvents stabilize lithiated intermediates
Additives TMEDA, HMPA TMEDA (0.1 eq) Chelating agents enhance reactivity of organolithium species

Methods Based on Phenylthiomethyltrimethylsilane Chemistry

Functional Group Transformation Approach

Another viable synthetic pathway draws from the chemistry of Trimethyl((phenylthio)methyl)silane [C₁₀H₁₆SSi], which has a similar structure to our target compound but contains a phenyl group instead of a methoxymethyl group.

This approach would involve:

  • Synthesis of trimethyl((phenylthio)methyl)silane
  • Cleavage of the phenyl-sulfur bond to generate a sulfur-centered nucleophile
  • Alkylation with a methoxymethyl halide to form the target compound

Physical properties data for the related compound provides useful insights:

Table 3: Physical Properties of Trimethyl((phenylthio)methyl)silane

Property Value
CAS Number 17873-08-4
Molecular Weight 196.385 g/mol
Density 1.0±0.1 g/cm³
Boiling Point 253.5°C at 760 mmHg
Molecular Formula C₁₀H₁₆SSi

Synthetic Procedure Based on Phenylthio Derivative

The synthetic sequence would proceed as follows:

  • Preparation of trimethyl((phenylthio)methyl)silane via reaction of chloromethyltrimethylsilane with thiophenol
  • Oxidative cleavage of the phenyl group using suitable oxidizing agents (e.g., m-CPBA)
  • Nucleophilic substitution with methoxymethyl chloride to form the target compound

Preparation via Methoxymethyltrimethylsilane

Sulfur Insertion Approach

This approach utilizes (Methoxymethyl)trimethylsilane (C₅H₁₄OSi) as a starting material. The synthesis would involve:

  • Preparation of (methoxymethyl)trimethylsilane
  • Functionalization to introduce a leaving group adjacent to the silicon
  • Displacement with a suitable sulfur nucleophile followed by alkylation with methoxymethyl halide

This pathway requires careful control of reaction conditions to ensure selectivity in the functionalization and subsequent sulfur incorporation steps.

Optimization of Sulfur Insertion

Table 4: Reaction Conditions for Sulfur Incorporation

Parameter Range Optimal Condition Notes
Sulfur source Na₂S, NaSH, K₂S Na₂S·9H₂O Provides balance of nucleophilicity and solubility
Solvent DMF, DMSO, MeCN DMF Higher yields in polar aprotic solvents
Temperature 0-120°C 80°C Higher temperatures needed for complete reaction
Alkylating agent CH₃OCH₂Cl, CH₃OCH₂Br CH₃OCH₂Br Bromide provides better reactivity
Reaction time 4-48 hours 12 hours Extended reaction times lead to side products

Analysis of Reaction Mechanisms

Nucleophilic Substitution Mechanisms

The key transformations in the preparation of Silane, [[(methoxymethyl)thio]methyl]trimethyl- typically involve nucleophilic substitution reactions. These can proceed via either SN2 or SN1 mechanisms depending on the substrate and reaction conditions.

For methoxymethyl group incorporation, the reaction likely follows an SN2 pathway:

CH₃OCH₂-X + ⁻S-CH₂Si(CH₃)₃ → CH₃OCH₂-S-CH₂Si(CH₃)₃ + X⁻

Evidence from related systems suggests that "alcoholysis of alkylchlorosilanes typically proceeds via an SN2 mechanism. Inversion of the configuration is favored during nucleophilic attack when displacing good leaving groups, such as chloride".

Silicon-Carbon Bond Formation

Formation of the silicon-carbon bond typically follows organometallic chemistry principles. The trimethylsilyl group can be introduced through reactions of organolithium or Grignard reagents with chlorotrimethylsilane. This approach is analogous to methods described for methyltrimethoxysilane synthesis, where "methyltrichlorosilane and methanol" are reacted to form the desired silane product.

Purification and Analysis

Purification Methods

Purification of the target compound typically involves:

  • Initial work-up with aqueous solutions to remove inorganic salts
  • Fractional distillation under reduced pressure
  • Column chromatography on silica gel if necessary

The boiling point of Silane, [[(methoxymethyl)thio]methyl]trimethyl- can be estimated to be in the range of 180-220°C at atmospheric pressure based on related compounds, with significantly lower values under reduced pressure.

Analytical Methods for Structure Confirmation

Table 5: Expected Spectroscopic Data

Method Expected Data
¹H NMR δ (ppm): 0.0-0.1 (s, 9H, Si(CH₃)₃), 1.8-2.0 (s, 2H, Si-CH₂-S), 2.5-2.7 (s, 2H, S-CH₂-O), 3.2-3.4 (s, 3H, OCH₃)
¹³C NMR δ (ppm): -2 to 0 (Si(CH₃)₃), 15-25 (Si-CH₂-S), 35-45 (S-CH₂-O), 55-60 (OCH₃)
²⁹Si NMR δ (ppm): 5-15 (typical range for trimethylsilyl compounds)
MS Expected molecular ion [M]⁺ at m/z ≈ 178
IR Characteristic bands: Si-C stretching (800-850 cm⁻¹), C-O stretching (1050-1100 cm⁻¹), C-S stretching (600-700 cm⁻¹)

Challenges and Considerations

Stability Concerns

A significant challenge in the preparation of Silane, [[(methoxymethyl)thio]methyl]trimethyl- is the potential for hydrolysis of the silicon-carbon bond under certain conditions. This is supported by observations of related compounds such as methyltrimethoxysilane, where "hydrolysis proceeds both under acidic and basic conditions".

The thioether linkage may also be susceptible to oxidation, requiring handling under an inert atmosphere and storage with appropriate stabilizers.

Selectivity Issues

Achieving selective functionalization at the desired positions represents another challenge. Side reactions may include:

  • Multiple alkylation at sulfur
  • Cleavage of the silicon-carbon bond
  • Oxidation of the thioether to sulfoxide or sulfone

Controlling these reactions requires careful optimization of reaction parameters, including temperature, solvent, and stoichiometry of reagents.

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